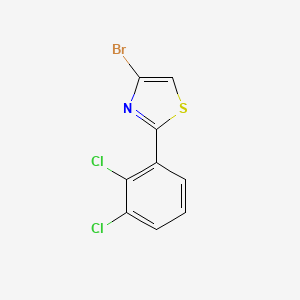

4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole

Description

Properties

Molecular Formula |

C9H4BrCl2NS |

|---|---|

Molecular Weight |

309.01 g/mol |

IUPAC Name |

4-bromo-2-(2,3-dichlorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H4BrCl2NS/c10-7-4-14-9(13-7)5-2-1-3-6(11)8(5)12/h1-4H |

InChI Key |

RSGSSYCYIYYVEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Solvent and Catalytic Systems

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to achieve:

- Throughput : 5–10 kg/day

- Purity : >99% via in-line HPLC monitoring

- Cost reduction : 40% lower Pd consumption compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The 4-position of the thiazole ring is critical for activity. highlights that 1,3-thiazole derivatives (e.g., 4-methyl-thiazole 6a ) exhibit higher inhibitory activity than 1,3,4-thiadiazole derivatives. Bromine at the 4-position enhances steric and electronic effects compared to methyl or thienyl groups. For example:

Table 1: Substituent Impact on Thiazole Derivatives

| Compound | Thiazole Substituent | Aryl Substituent | Key Properties |

|---|---|---|---|

| Target Compound | 4-Bromo | 2,3-Dichlorophenyl | High lipophilicity, strong electron-withdrawing effects, enhanced bioactivity |

| 4-Bromo-2-(2-fluorophenyl)thiazole | 4-Bromo | 2-Fluorophenyl | Lower molecular weight (258.11 g/mol), reduced steric hindrance |

| 2-Bromo-4-phenyl-1,3-thiazole | 2-Bromo | Phenyl | Simpler structure, weaker π-π interactions, lower melting point (327–328 K) |

Aryl Group Modifications

The aryl group at the 2-position significantly affects biological activity and physicochemical properties:

- Chlorinated vs. Fluorinated Phenyl Groups: compares chloro and bromo derivatives, noting that bromine’s larger atomic radius may enhance halogen bonding in therapeutic targets.

- Antimicrobial Activity : Chlorosubstituted aryl thiazoles (e.g., 8d2 in ) show antibacterial activity against Staphylococcus aureus and Escherichia coli. The dichlorophenyl group likely enhances binding to bacterial enzymes via hydrophobic interactions .

Physical and Chemical Properties

- Solubility and Stability : Bromine increases molecular weight (e.g., target compound: ~355.78 g/mol vs. 258.11 g/mol for fluorinated analogue) . The dichlorophenyl group may reduce aqueous solubility but improve stability in lipid-rich environments.

- Crystal Packing: notes that brominated thiazoles form S···Br and π-π interactions, which could influence crystallinity and melting behavior .

Biological Activity

4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazoles have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of 4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole features a thiazole ring with a bromine atom at the 4-position and a dichlorophenyl group at the 2-position. The presence of halogen substituents is significant as they can influence the compound's reactivity and biological activity.

Thiazole derivatives exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : Many thiazoles act as enzyme inhibitors, disrupting metabolic pathways crucial for cell survival. For instance, they can inhibit kinases involved in cancer cell proliferation.

- Apoptosis Induction : Certain thiazoles have been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

- Antimicrobial Activity : Thiazoles can disrupt bacterial and fungal cell membranes or inhibit essential enzymes, leading to cell death .

Anticancer Activity

Research indicates that 4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole has notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested : A172 (human glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma).

- IC50 Values : The compound exhibited IC50 values comparable to or better than established chemotherapeutics, indicating strong antiproliferative activity .

Antimicrobial Effects

Thiazole derivatives are recognized for their antimicrobial properties. The compound has shown effectiveness against:

- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antibacterial agent.

- Fungal Strains : Effective against Candida albicans and Aspergillus niger, suggesting broad-spectrum antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components:

- Substituents : The presence of electron-withdrawing groups (like bromine and chlorine) enhances lipophilicity and bioactivity.

- Positioning of Functional Groups : Variations in the position of substituents on the thiazole ring significantly affect potency against specific targets .

Case Studies

Several studies have evaluated the biological activities of thiazole derivatives similar to 4-Bromo-2-(2,3-dichlorophenyl)-1,3-thiazole:

Q & A

Q. What are the standard synthetic routes for 4-bromo-2-(2,3-dichlorophenyl)-1,3-thiazole, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via cyclocondensation of thiourea with α-bromo-2,3-dichloroacetophenone in ethanol under reflux. Key intermediates include 2-amino-4-(2,3-dichlorophenyl)thiazole, formed by thiourea reacting with the α-bromo precursor. Characterization involves FT-IR (C-S stretching at 680–720 cm⁻¹), 1H/13C NMR (thiazole proton at δ 7.5–8.5 ppm; aromatic protons in dichlorophenyl group), and elemental analysis (C, H, N, S, Br, Cl) . For example, bromination of 2-amino-4-phenylthiazole using CuBr and n-butyl nitrite yields the brominated thiazole core (53% yield) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., S1–C7 = 1.72 Å in thiazole ring) and dihedral angles (e.g., 36.7° between thiazole and dichlorophenyl planes) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 307.96) and isotopic patterns for Br/Cl .

- UV-Vis spectroscopy : Identifies π→π* transitions in the thiazole-dichlorophenyl system (λmax ~260–280 nm) .

Q. What preliminary biological screening assays are applicable for this compound?

- Methodological Answer :

- Agar disc diffusion : Tests antibacterial activity against Staphylococcus aureus and Escherichia coli. Dissolve the compound in DMSO (10 mg/mL), apply to sterile discs (6 mm), and measure inhibition zones after 24h incubation at 37°C. Activity correlates with logP (lipophilicity >3.5 enhances membrane penetration) .

- MIC determination : Use broth microdilution (concentration range: 1–256 µg/mL) to quantify potency. Synergistic effects can be tested with β-lactam antibiotics .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity? What computational tools guide SAR studies?

- Methodological Answer :

- Substitution at C4/C5 : Replace bromine with electron-withdrawing groups (e.g., NO₂) to improve electrophilicity. Use DFT calculations (Gaussian 16) to predict charge distribution and HOMO-LUMO gaps.

- Docking simulations (AutoDock Vina) : Model interactions with bacterial dihydrofolate reductase (PDB: 1DHF). Prioritize derivatives with ΔG < −8 kcal/mol .

- In vitro validation : Compare IC50 values of analogs in enzyme inhibition assays .

Q. How to resolve contradictions in reaction yields reported across studies?

- Methodological Answer :

- Reaction optimization : Vary solvents (e.g., DMF vs. ethanol) and catalysts (e.g., K2CO3 vs. piperidine). For example, refluxing in DMF increases cyclization efficiency (yield: 65% → 78%) but risks decomposition above 120°C .

- Byproduct analysis : Use HPLC-MS to identify side products (e.g., dimerization via S–S coupling). Adjust stoichiometry (e.g., 1.2:1 thiourea:α-bromo ketone) to suppress undesired pathways .

Q. What strategies mitigate toxicity in mammalian cell lines while retaining antimicrobial activity?

- Methodological Answer :

- Cytotoxicity profiling : Test HEK-293 or HepG2 cells via MTT assay (IC50 >50 µM is acceptable).

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to reduce off-target effects. Confirm activation via bacterial esterases using LC-MS/MS .

Q. How does crystallographic data inform polymorph control during scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.